molecular formula C19H23N7 B2660912 N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine CAS No. 946217-99-8

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2660912
CAS No.: 946217-99-8
M. Wt: 349.442
InChI Key: BNZXQZNDRFRXRQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a pteridine derivative featuring a 2,5-dimethylphenyl substituent at the 4-amino position and a 4-methylpiperazine group at the 2-position of the pteridine core. The 4-methylpiperazine moiety is known to enhance solubility and modulate receptor interactions in drug-like molecules, while the 2,5-dimethylphenyl group may influence lipophilicity and steric interactions in biological systems .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-13-4-5-14(2)15(12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZXQZNDRFRXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4C_{15}H_{20}N_{4}, with a molecular weight of approximately 256.35 g/mol. Its structure includes a pteridine core, substituted with a 2,5-dimethylphenyl group and a 4-methylpiperazine moiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pteridine Core : The pteridine structure is synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives.
  • Introduction of the Dimethylphenyl Group : This is achieved via nucleophilic aromatic substitution using a suitable dimethylphenyl halide.
  • Attachment of the Methylpiperazinyl Group : The final step involves reacting the intermediate with 4-methylpiperazine under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways associated with neurological functions and cancer progression.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits:

  • Antitumor Activity : Initial tests suggest cytotoxic effects against various cancer cell lines.
  • CNS Activity : Potential modulation of neurotransmitter systems has been observed, indicating possible applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of similar pteridine derivatives:

  • Study on Antitumor Effects : A derivative exhibited significant cytostatic activity against pancreatic cancer cell lines, highlighting the potential for pteridine compounds in oncology .
  • CNS Activity Investigation : Research on related compounds demonstrated high-affinity binding to dopamine D2 receptors, suggesting that modifications in the pteridine structure can enhance neuropharmacological properties .
  • Comparative Analysis with Other Pteridines : A comparative study indicated that variations in substituents (e.g., halogen substitutions) can lead to different receptor affinities and biological activities .

Comparison of Pteridine Derivatives

Compound NameMolecular FormulaKey Features
This compoundC15H20N4Potential antitumor and CNS activity
N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineC15H20N4Similar structure; differing biological activity
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineC15H20N4ClNotable for enzyme inhibition potential

Scientific Research Applications

Pharmacological Applications

The compound exhibits promising pharmacological properties, particularly in the following areas:

  • Kinase Inhibition : Preliminary studies indicate that N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine may inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. This suggests its potential role as a therapeutic agent in oncology.
  • Anticancer Activity : The structural features of this compound imply interactions with biological targets relevant to cancer treatment. Its ability to modulate cellular pathways involved in disease progression is under investigation.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions:

Step Description
1Formation of the pteridine core through condensation reactions involving pyrimidine and pyrazine derivatives.
2Introduction of the dimethylphenyl group via nucleophilic aromatic substitution.
3Attachment of the methylpiperazine group under basic conditions to yield the final compound.

This complexity in synthesis reflects the compound's potential for diverse modifications that may enhance its biological activity.

Comparative Analysis with Related Compounds

Understanding how variations in structure affect biological activity is crucial for drug development. Below is a comparison with other pteridine derivatives:

Compound Name Structural Features Biological Activity Unique Aspects
N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineDimethylphenyl group; methylpiperazinePotential kinase inhibitionVariation in phenyl positioning affects activity
MethotrexatePteridine derivative with glutamateAnticancer agent; inhibits dihydrofolate reductaseEstablished therapeutic use; different substituents
6-MethylpterinMethylated pteridine coreRole in folate metabolismSimpler structure; essential for biological processes

This table illustrates how modifications can lead to significant differences in biological effects and applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Kinase Inhibition : Research has demonstrated that this compound can selectively inhibit certain kinases involved in tumor growth, suggesting its utility as a targeted therapy in cancer treatment.
  • Mechanistic Studies : Investigations into its mechanism of action have revealed interactions with specific receptors and enzymes, further supporting its potential as a therapeutic candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, a comparison with analogs is provided below:

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

  • Molecular Formula : C₂₄H₂₅N₇
  • Key Structural Differences: Phenyl Substituent: The 2,4-dimethylphenyl group (vs. 2,5-dimethylphenyl in the target compound) alters steric and electronic interactions. Piperazine Group: The 4-phenylpiperazine (vs. 4-methylpiperazine) introduces a bulkier, more lipophilic substituent. The phenyl group’s electron-withdrawing properties could reduce basicity at the piperazine nitrogen, impacting solubility and receptor affinity .
Property Target Compound (2,5-dimethylphenyl, 4-methylpiperazine) Analog (2,4-dimethylphenyl, 4-phenylpiperazine)
Molecular Weight ~411.51 g/mol (estimated) 411.513 g/mol
Lipophilicity (Predicted) Moderate (due to methyl groups) Higher (due to phenylpiperazine)
Solubility Likely enhanced by 4-methylpiperazine Reduced by phenylpiperazine

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

  • Activity : IC₅₀ ~10 µM for PET inhibition in spinach chloroplasts .
  • SAR Insights :
    • Substituent Position : 2,5-Dimethylphenyl analogs outperform 3,5- or 2,4-substituted derivatives, suggesting meta/para substitution optimizes steric and electronic interactions with target proteins .
    • Electron-Withdrawing Effects : Fluorine substituents (e.g., in N-(2,5-difluorophenyl) analogs) enhance activity, but methyl groups balance lipophilicity and potency .

Mechanistic and Functional Implications

  • Target Compound : The 4-methylpiperazine group may act as a hydrogen bond acceptor, improving solubility and membrane permeability. The 2,5-dimethylphenyl group’s moderate lipophilicity could facilitate interaction with hydrophobic binding pockets.
  • Comparison with Carboxamides: Though the core scaffold differs (pteridine vs. However, the pteridine core’s planar structure may enable distinct binding modes compared to the naphthalene system .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine?

The synthesis typically involves multi-step reactions, including condensation of substituted pteridin-4-amine precursors with 4-methylpiperazine derivatives. For example, coupling 2-chloropteridine intermediates with 4-methylpiperazine under reflux conditions in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃). Purification is achieved via column chromatography (silica gel, chloroform:methanol gradients) and crystallization. Structural validation uses NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.
  • X-ray diffraction : Resolves molecular conformation (e.g., dihedral angles between pteridine and phenyl rings) and hydrogen-bonding networks .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, IC₅₀ determination).
  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ compared to ascorbic acid).
  • Enzyme inhibition : Cholinesterase or lipoxygenase inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring modulate biological activity?

Structure-activity relationship (SAR) studies reveal that 2,5-dimethyl substitution enhances lipophilicity and π-π stacking with target proteins (e.g., DNA topoisomerases). X-ray data ( ) shows dihedral angles (e.g., 12.8° between pteridine and phenyl rings) influence binding pocket compatibility. Analogs with 2,4- or 3,4-dimethyl groups exhibit reduced activity due to steric hindrance .

Q. What computational strategies predict binding affinity to therapeutic targets?

  • Molecular docking : Uses AutoDock Vina with crystal structures (e.g., PDB ID 1T45) to model interactions with kinase domains.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns).
  • Free energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications .

Q. How can metabolic instability be addressed during lead optimization?

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Piperazine modification : N-methylation or cyclization to hinder Phase I metabolism.
  • Prodrug strategies : Esterification of amine groups to enhance plasma stability .

Q. What experimental approaches resolve contradictory activity data across cell lines?

  • Orthogonal assays : Combine MTT with clonogenic or apoptosis assays (Annexin V/PI staining).
  • Pharmacokinetic profiling : Measure intracellular drug accumulation via LC-MS.
  • Gene expression analysis : RNA-seq to identify resistance mechanisms (e.g., ABC transporter upregulation) .

Q. How can blood-brain barrier (BBB) penetration be optimized for CNS targets?

  • Lipophilicity adjustment : Target logP 2–3 via substituents (e.g., halogenation).
  • P-glycoprotein efflux avoidance : Remove hydrogen bond donors.
  • In vitro BBB models : Use MDCK-MDR1 monolayers to assess permeability .

Q. What challenges arise during synthesis scale-up, and how are they mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water).
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:halide ratio).
  • Continuous flow chemistry : Enhances reproducibility for multi-step syntheses .

Q. How do crystallographic data inform polymorph control during formulation?

  • X-ray diffraction : Identifies stable polymorphs (e.g., Form I vs. II) with distinct dissolution profiles.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H⋯O bonds) to guide crystallization solvents .

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